6-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
Description
This compound features a pyridazine core substituted at position 6 with a 1H-pyrazol-1-yl group and at position 3 with a trifluoroethyl carboxamide moiety. The pyridazine scaffold is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the pyrazole substituent may modulate target affinity and solubility .
Properties
IUPAC Name |
6-pyrazol-1-yl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)6-14-9(19)7-2-3-8(17-16-7)18-5-1-4-15-18/h1-5H,6H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMDJSCGJSPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with 1,4-diketones.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. For instance, compounds similar to 6-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide have shown efficacy against various cancer cell lines. A study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound's structure allows it to interact with biological targets effectively. Various studies have reported its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The trifluoroethyl group enhances lipophilicity, aiding in membrane penetration and increasing bioavailability .
Agricultural Applications
Fungicides and Herbicides
The compound is being explored as an intermediate in the synthesis of novel fungicides and herbicides. Its pyrazole moiety is known for its role in crop protection, particularly against fungal pathogens. Patents indicate that derivatives based on this compound can effectively control diseases in crops like tomatoes and wheat .
| Application Type | Compound Structure | Efficacy | Target Organism |
|---|---|---|---|
| Fungicide | This compound | High | Fungal pathogens |
| Herbicide | Similar derivatives | Moderate | Weeds |
Material Science Applications
Polymer Development
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance. Studies have shown that polymers modified with this compound exhibit improved performance under harsh environmental conditions .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives and evaluated their anticancer activity. The lead compound demonstrated IC50 values in the nanomolar range against several cancer types, including breast and lung cancer cells .
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants treated with formulations containing the compound showed a significant reduction in fungal infections compared to untreated controls. The results indicated a 40% increase in yield due to effective disease management .
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyridazine Derivatives
Compound 1 : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Core : Pyridazine with pyrazole at position 4.
- Substituent : Aniline group at position 3 (vs. trifluoroethyl carboxamide).
- The phenyl group increases hydrophobicity, which may lower solubility compared to the trifluoroethyl analog.
- Implications : Reduced metabolic stability due to lack of fluorine, but improved π-π interactions with aromatic targets .
Compound 2 : 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide
- Core : Pyridazine with triazole and cyclopropane substituents.
- Substituents :
- Cyclopropanecarboxamide at position 6 (vs. pyrazole).
- Deuterated methyl (methyl-D3) at the carboxamide (vs. trifluoroethyl).
- Key Differences :
- Cyclopropane may enhance rigidity and conformational stability.
- Deuterated methyl improves pharmacokinetics by slowing CYP450-mediated metabolism.
- Implications : Enhanced metabolic stability and target engagement due to deuterium isotope effects .
Compound 3 : N-(3-Fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Physicochemical and Pharmacokinetic Comparisons
Key Findings from Research
Trifluoroethyl vs. Phenyl : The trifluoroethyl carboxamide in the target compound provides superior metabolic stability compared to the phenylamine analog (Compound 1) due to fluorine’s electron-withdrawing effects and resistance to oxidative metabolism .
Fused Heterocycles : Compound 3’s imidazo[1,2-b]pyridazine core shows higher kinase inhibition in preclinical studies, suggesting that scaffold fusion could be a viable optimization route for the target compound .
Biological Activity
6-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring and a trifluoroethyl group, which are known to influence its biological activity. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and pharmacodynamics.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Studies indicate that compounds containing pyrazole moieties often exhibit selective androgen receptor degradation (SARD) properties. This mechanism involves the degradation of androgen receptors (AR), leading to inhibition of AR-dependent signaling pathways, which is crucial in conditions such as prostate cancer.
Structure-Activity Relationships (SAR)
Research into SAR has shown that modifications to the pyrazole and pyridazine rings can significantly alter biological activity. For instance:
- Trifluoroethyl Substitution : The presence of the trifluoroethyl group enhances the compound's affinity for target receptors due to increased hydrophobic interactions.
- Pyrazole Variations : Different substitutions on the pyrazole ring can lead to varying degrees of AR antagonism and degradation activity. Compounds with electron-withdrawing groups tend to exhibit higher potency compared to those with electron-donating groups .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on AR activity. The following table summarizes key findings from various studies:
| Compound | IC50 (μM) | Mechanism | Target |
|---|---|---|---|
| This compound | 0.071 | AR Degradation | Androgen Receptor |
| Other Pyrazole Derivatives | Varies | AR Antagonism | Androgen Receptor |
These results indicate that the compound is a potent inhibitor of androgen receptor signaling pathways.
In Vivo Studies
In vivo studies further corroborate the efficacy of this compound. For example, in animal models of prostate cancer, treatment with this compound resulted in significant tumor regression compared to controls .
Case Studies
- Prostate Cancer Models : In a study involving xenograft models of prostate cancer, administration of the compound led to a marked reduction in tumor size and weight when compared to untreated groups. The mechanism was linked to enhanced degradation of AR proteins and reduced cell proliferation rates.
- Metabolic Stability : Another study highlighted the metabolic stability of this compound in human liver microsomes, demonstrating favorable pharmacokinetic properties that support its potential as an oral therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide with high purity?
- Methodology :
- Use a two-step approach: (1) Coupling of pyridazine-3-carboxylic acid derivatives with 2,2,2-trifluoroethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). (2) Introduce the pyrazolyl moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Optimize reaction conditions using polar aprotic solvents (e.g., DMF, acetonitrile) and mild bases (e.g., K₂CO₃) to minimize side reactions. Monitor progress via TLC or HPLC .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate/petroleum ether) .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodology :
- Grow single crystals by slow evaporation of a saturated solution in DMSO/ethanol.
- Collect diffraction data using a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Key crystallographic parameters for related analogs (e.g., orthorhombic space group Pbca, a = 11.35 Å, b = 9.42 Å, c = 21.66 Å) validate structural assignments .
- Refine using SHELXL-97, ensuring R-factor convergence < 5% .
Q. What spectroscopic techniques are most effective for characterizing the trifluoroethyl and pyrazolyl groups?
- Methodology :
- ¹H/¹³C NMR : Identify trifluoroethyl signals at δ ~3.8–4.2 ppm (CH₂CF₃) and pyrazolyl protons at δ ~6.5–8.5 ppm. Use DEPT-135 to distinguish CH₃/CH₂ groups .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and pyrazolyl C-N vibrations (~1500 cm⁻¹) .
- ESI-MS : Detect [M+H]⁺ ions (e.g., m/z ~379.2 for analogs) with <1 ppm mass accuracy .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology :
- Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways.
- Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify transition states and intermediates .
- Validate predictions with experimental data (e.g., substituent effects on regioselectivity in cross-coupling reactions) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology :
- Standardize assay conditions (e.g., pH, temperature, solvent composition).
- Verify compound purity via HPLC (>98%) and characterize degradation products under stress conditions (e.g., light, heat) .
- Compare IC₅₀ values across multiple cell lines to account for biological variability .
Q. How can heterogeneous catalysis improve yield in multi-step syntheses?
- Methodology :
- Screen Pd/C or Ni-based catalysts for coupling steps to reduce metal contamination.
- Optimize solvent systems (e.g., DMF/H₂O mixtures) for Suzuki-Miyaura reactions, achieving yields >80% .
- Use flow chemistry for continuous purification and scalability .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with DFT-optimized geometries?
- Methodology :
- Compare bond lengths/angles from X-ray data (e.g., pyridazine C-N = 1.33 Å) with DFT results. Adjust computational models to include solvent effects (e.g., PCM for DMSO) .
- Account for crystal packing forces (e.g., hydrogen bonding in Pbca systems) that distort gas-phase geometries .
Q. How do substituent effects on the pyrazolyl ring influence bioactivity?
- Methodology :
- Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- Correlate logP (HPLC-measured) with cellular permeability (Caco-2 assay).
- Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins .
Methodological Tables
Table 1 : Key Crystallographic Data for Structural Analog
| Parameter | Value |
|---|---|
| Space group | Pbca |
| Unit cell dimensions | a = 11.35 Å, b = 9.42 Å, c = 21.66 Å |
| Volume (ų) | 2316.9 |
| Z | 8 |
| R-factor | <0.05 |
Table 2 : Optimized Reaction Conditions for Synthesis
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (1.2 equiv) |
| Temperature | 25–40°C |
| Reaction time | 12–24 h |
| Yield | 77–85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
